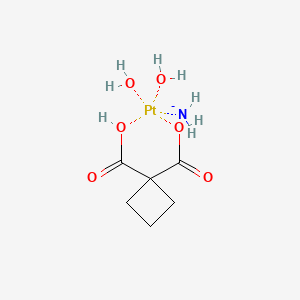
3,4-Dihydroxy-4-phenylbutanoic Acid (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-4-phenylbutanoic Acid (Mixture of Diastereomers) is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of two hydroxyl groups and a phenyl group attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-4-phenylbutanoic Acid can be achieved through several methods. One common approach involves the hydroxylation of 4-phenylbutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of 3,4-Dihydroxy-4-phenylbutanoic Acid often involves large-scale chemical synthesis using optimized reaction conditions. The process may include the use of catalysts and specific reagents to enhance yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired diastereomeric mixture.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxy-4-phenylbutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dioxo-4-phenylbutanoic acid, while reduction could produce 3,4-dihydroxy-4-phenylbutanol.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-4-phenylbutanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-4-phenylbutanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with other molecules. This interaction can influence various biochemical processes and pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-4-phenylbutanoic Acid
- 4-Phenylbutanoic Acid
- 3,4-Dihydroxybenzoic Acid
Uniqueness
3,4-Dihydroxy-4-phenylbutanoic Acid is unique due to the presence of two hydroxyl groups and a phenyl group on the butanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and form specific products makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C6H14NO6Pt- |
|---|---|
Molekulargewicht |
391.26 g/mol |
IUPAC-Name |
azanide;cyclobutane-1,1-dicarboxylic acid;platinum;dihydrate |
InChI |
InChI=1S/C6H8O4.H2N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;/h1-3H2,(H,7,8)(H,9,10);3*1H2;/q;-1;;; |
InChI-Schlüssel |
WCDNWHGMPOJSHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)O)C(=O)O.[NH2-].O.O.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
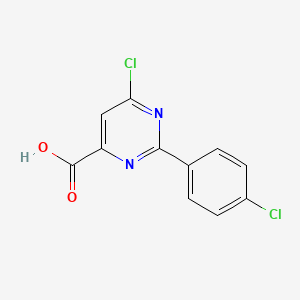
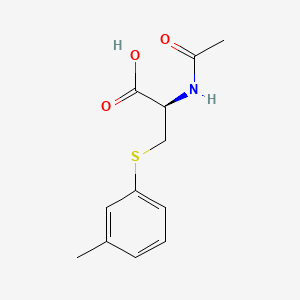
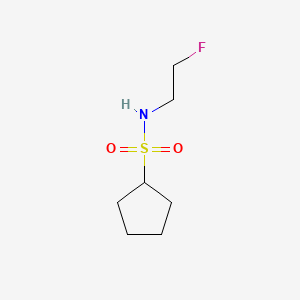

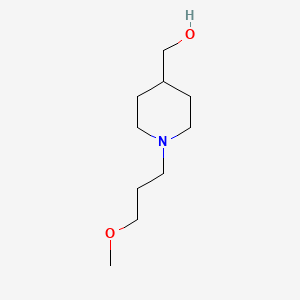
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
